1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Overview
Description
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromomethyl, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene typically involves the bromination of 3-nitro-5-(trifluoromethyl)toluene. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination of the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 1-(Aminomethyl)-3-nitro-5-(trifluoromethyl)benzene.
Oxidation: 3-Nitro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is primarily determined by its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
1-(Bromomethyl)-3-nitrobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-(Bromomethyl)-3-(trifluoromethyl)benzene:
3-Nitro-5-(trifluoromethyl)toluene: Lacks the bromomethyl group, leading to different synthetic applications.
Uniqueness: 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of bromomethyl, nitro, and trifluoromethyl groups on a single benzene ring. This unique combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQSFGFVNXGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595208 | |
Record name | 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180146-67-2 | |
Record name | 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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